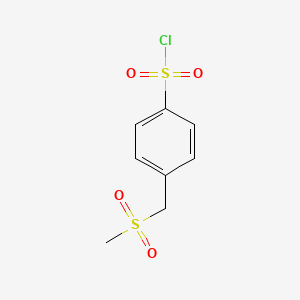

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(methylsulfonylmethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-2-4-8(5-3-7)15(9,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRHNLVZSNVYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride typically involves the sulfonation of toluene derivatives. One common method includes the reaction of 4-(Methanesulfonylmethyl)benzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfinic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Sulfonamide Derivatives: Formed through substitution reactions with amines.

Sulfone Derivatives: Resulting from oxidation reactions.

Sulfinic Acid Derivatives: Produced through reduction reactions.

Scientific Research Applications

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. The molecular targets include amino groups in proteins and other nucleophilic sites in organic molecules. The pathways involved are typically nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Electronic Effects of Substituents

The reactivity and applications of benzene sulfonyl chlorides are heavily influenced by the substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Para-Substituted Benzene Sulfonyl Chlorides

Key Research Findings

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) increase the sulfonyl chloride's reactivity, enabling faster sulfonamide formation compared to electron-donating groups (e.g., -OCH₃) .

Steric Effects : Bulky substituents (e.g., biphenylmethoxy) reduce reaction rates but improve selectivity in multi-step syntheses .

Biological Activity : Sulfonamides derived from this compound exhibit superior anti-inflammatory activity in murine macrophage models compared to analogs with alkyl chains .

Biological Activity

4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C9H11ClO4S2

- Molecular Weight: 290.76 g/mol

- CAS Number: 1373594

The primary mechanism through which this compound exerts its biological effects is through nucleophilic substitution reactions . It acts as a sulfonylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide derivatives. This reactivity is significant in modifying biomolecules, thereby influencing various biochemical pathways.

Key Reactions:

- Substitution Reactions: Formation of sulfonamide derivatives.

- Oxidation Reactions: Conversion to sulfone derivatives.

- Reduction Reactions: Generation of sulfinic acid derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity:

-

Anti-inflammatory Effects:

- Compounds similar to this compound have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in various models .

- Anticancer Potential:

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

-

Study on Antibacterial Properties:

A study synthesized several Schiff base complexes from related sulfonyl chlorides, demonstrating notable antibacterial activity against multiple strains . The results indicated that modifications to the sulfonamide structure could enhance antimicrobial efficacy. -

Anti-inflammatory Research:

In vitro assays showed that derivatives of this compound could significantly inhibit pro-inflammatory cytokine production in macrophages, suggesting a pathway for therapeutic intervention in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | Structure | Antimicrobial, anticancer |

| 4-Methylbenzylsulfonyl chloride | Structure | Antifungal, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methanesulfonylmethyl)benzene-1-sulfonyl chloride, and how is purity optimized?

- Methodology : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. For example, analogous compounds like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized under inert atmospheres using solvents like dichloromethane. Purification often employs recrystallization (using polar aprotic solvents) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .

- Key Data :

- Yield optimization: Reaction time (6-12 hr) and stoichiometric control of chlorinating agents (e.g., PCl₅ or SOCl₂).

- Purity validation: HPLC (C18 column, acetonitrile/water mobile phase) with retention time matching reference standards.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons appear as doublets in δ 7.5–8.2 ppm, while sulfonyl chloride groups influence deshielding. Methanesulfonylmethyl substituents show singlet peaks near δ 3.0–3.5 ppm (CH₃) .

- IR Spectroscopy : Key peaks include ν(SO₂Cl) at ~1200–1250 cm⁻¹ and ν(C-S) at ~670–750 cm⁻¹ .

- Example Data :

| Functional Group | IR Absorption (cm⁻¹) | NMR Shift (δ, ppm) |

|---|---|---|

| SO₂Cl | 1204 | - |

| Aromatic C-H | 754 | 7.5–8.2 (d) |

| CH₃ (methanesulfonyl) | - | 3.0–3.5 (s) |

Advanced Research Questions

Q. How does the reactivity of the sulfonyl chloride group vary under aqueous vs. anhydrous conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 4–9) monitor degradation via LC-MS. Under anhydrous conditions (e.g., DMF, THF), the compound reacts with nucleophiles (amines, thiols) to form sulfonamides or disulfides. Kinetic studies show hydrolysis half-life <1 hr at pH 7, necessitating strict anhydrous handling .

- Critical Insight : Reactivity is pH-dependent; acidic conditions stabilize the sulfonyl chloride, while basic conditions accelerate hydrolysis to sulfonic acids.

Q. What strategies mitigate side reactions during coupling with biomolecules (e.g., proteins)?

- Methodology :

- Controlled pH : Reactions performed at pH 7–8 (phosphate buffer) to balance reactivity and protein stability.

- Protection of Nucleophiles : Pre-blocking cysteine thiols with iodoacetamide prevents undesired disulfide formation.

- Stoichiometry : Molar ratios of 1:1.2 (protein:sulfonyl chloride) minimize overmodification. Post-reaction quenching with glycine ensures excess reagent neutralization .

- Case Study : In proteomics, 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride achieved 85% coupling efficiency with lysozyme under optimized conditions .

Q. How do substituents on the benzene ring influence electronic and steric effects in nucleophilic substitution?

- Methodology : Comparative studies using derivatives (e.g., 4-trifluoromethyl or 4-methyl analogs) reveal:

- Electron-Withdrawing Groups (e.g., CF₃): Enhance sulfonyl chloride reactivity by polarizing the S-Cl bond.

- Steric Effects : Bulky substituents (e.g., cyclopropylcarbamoyl) reduce reaction rates with larger nucleophiles (e.g., tert-butylamine) by 30–50% .

- Data Table :

| Substituent | Relative Reactivity (vs. H) | Half-life in pH 7 Buffer (min) |

|---|---|---|

| -H | 1.0 | 45 |

| -CF₃ | 1.8 | 25 |

| -CH₃ | 0.7 | 60 |

| -Cyclopropylcarbamoyl | 0.5 | 90 |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.